molecular formula C22H23N5O2S B2677888 N-(4-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852143-85-2

N-(4-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2677888
CAS No.: 852143-85-2
M. Wt: 421.52
InChI Key: AUMAERUBMYOFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl and 1H-indol-3-yl groups. The ethoxyphenyl moiety at the acetamide nitrogen distinguishes it from structurally related compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-3-27-21(18-13-23-19-8-6-5-7-17(18)19)25-26-22(27)30-14-20(28)24-15-9-11-16(12-10-15)29-4-2/h5-13,23H,3-4,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMAERUBMYOFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on diverse sources.

Chemical Structure

The compound features a complex structure that includes:

  • Ethoxyphenyl group : Enhances lipophilicity and may contribute to biological activity.
  • Triazole ring : Known for its role in various pharmacological activities.
  • Indole moiety : Associated with a variety of biological activities, including anticancer effects.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Compounds containing the triazole moiety have shown potent antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, a related compound demonstrated an IC50 value of 6.2 μM against HCT116 cells .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, triazole derivatives have been noted to disrupt microtubule dynamics, leading to mitotic catastrophe in cancer cells .
  • Comparative Efficacy : In studies comparing different derivatives, those with enhanced lipophilicity and specific substitutions on the triazole ring showed improved efficacy against breast cancer cell lines .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Similar triazole derivatives have been shown to inhibit AChE, which is crucial for treating Alzheimer's disease. For example, some derivatives displayed IC50 values ranging from 3.50 µM to 56.40 µM against AChE .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

CompoundCell LineIC50 Value (μM)Mechanism
Triazole derivative AMCF-752Apoptosis induction
Triazole derivative BHCT1166.2Microtubule disruption
Triazole derivative CT47D27.3Cell cycle arrest

Notable Research

  • Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that structural modifications significantly affected their biological activity .
  • Computational Studies : Molecular docking studies have suggested favorable binding interactions between triazole derivatives and target proteins involved in cancer progression, indicating a promising avenue for further drug development .

Scientific Research Applications

Synthesis Protocols

The synthesis of N-(4-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step reactions. Common methods include:

  • Formation of the Triazole Ring : Utilizing reagents such as hydrazine derivatives and appropriate carbonyl compounds.
  • Indole Integration : Incorporating indole into the structure through cyclization reactions.
  • Thioether Formation : Employing thiol reagents to introduce the thio group into the acetamide framework.

Optimizing conditions such as temperature, solvent choice, and reaction time is crucial for enhancing yield and purity.

This compound has shown promise in various biological assays:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of cancer cell lines by interfering with specific signaling pathways.
  • Antimicrobial Properties : The triazole component is often associated with antifungal activity, suggesting potential applications in treating fungal infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for further pharmacological exploration.

Structure-Activity Relationship (SAR)

Investigating the structure–activity relationship is essential for optimizing the pharmacological profile of this compound. By synthesizing analogs with variations in the functional groups or substituents on the indole or triazole rings, researchers can identify key features that enhance biological activity or selectivity towards specific targets.

Potential Applications

The unique properties of this compound suggest several potential applications:

Field Potential Application
Medicinal ChemistryDevelopment of anticancer agents
Antimicrobial ResearchExploration as a novel antifungal agent
Material ScienceInvestigation into electronic and optical properties
Drug DevelopmentOptimization for specific enzyme inhibition

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Anticancer Studies : Research published in reputable journals has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
  • Biological Assays : Comprehensive screening against microbial strains revealed promising antimicrobial activity.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (–S–) linkage undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and bioavailability.

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)RT, 12 h in acetic acidSulfoxide derivative65–78%
m-CPBA0°C, DCM, 2 hSulfone derivative82%

Key Insight : Sulfoxidation enhances water solubility, while sulfone formation increases metabolic stability.

Nucleophilic Substitution at the Triazole Ring

The 4-ethyl group on the triazole ring participates in nucleophilic substitution reactions, particularly under basic conditions.

Reagent Conditions Product Notes
NaN<sub>3</sub>DMF, 80°C, 6 h4-Azidoethyltriazole derivativeUseful for "click chemistry" applications
KSCNEtOH reflux, 8 h4-Thiocyanatoethyltriazole derivativeIntermediate for further functionalization

Mechanistic Note : The ethyl group’s electron-donating effect stabilizes transition states during substitution .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagent Product Application
6M HClReflux, 4 h2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acidPrecursor for prodrug design
NaOH (10%)MW, 100°C, 15 minSodium salt of the hydrolyzed productImproves solubility for formulation

Kinetics : Microwave-assisted hydrolysis reduces reaction time from hours to minutes.

Electrophilic Aromatic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution at the C5 position due to its electron-rich nature.

Reagent Conditions Product Regioselectivity
Br<sub>2</sub> (1 eq)DCM, 0°C, 1 h5-Bromoindole derivative>95% selectivity for C5
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>RT, 30 min5-Nitroindole derivativeRequires careful stoichiometry

Biological Impact : Halogenation at C5 often enhances anticancer activity by improving target binding.

Coordination with Metal Ions

The triazole’s nitrogen atoms and thioether sulfur act as ligands for transition metals, forming complexes with catalytic or therapeutic potential.

Metal Salt Conditions Complex Application
Cu(NO<sub>3</sub>)<sub>2</sub>MeOH, RT, 2 hOctahedral Cu(II) complexStudied for ROS-mediated cytotoxicity
PdCl<sub>2</sub>DMF, 60°C, 4 hSquare-planar Pd(II) complexCatalyst for cross-coupling reactions

Stability : Cu(II) complexes exhibit superior stability in aqueous media compared to Zn(II) analogues .

Photochemical Reactions

UV irradiation induces dimerization or rearrangement reactions, particularly in the presence of photosensitizers.

Condition Product Mechanism
UV (365 nm), Rose Bengal[2+2] Cycloaddition dimer at the triazole ringSinglet oxygen-mediated activation
UV (254 nm), no catalystC–S bond cleavage to form indole-3-carboxaldehyde intermediateRadical-mediated pathway

Utility : Photochemical modifications enable spatiotemporal control in prodrug activation.

Bioconjugation via Amide Bond

The acetamide’s NH group reacts with activated carbonyls (e.g., NHS esters) for bioconjugation.

Reagent Target Molecule Application
Sulfo-NHS-PEG<sub>4</sub>-BiotinProtein lysine residuesTargeted drug delivery systems
FITC-NHSFluorescent labelingCellular tracking studies

Efficiency : Conjugation yields exceed 80% in pH 7.4 buffers.

This compound’s reactivity profile underscores its versatility as a scaffold for developing anticancer agents, catalysts, and bioconjugates. Experimental data from analogous structures suggest these reactions proceed with moderate-to-high efficiency, though exact yields may vary with substitution patterns .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a common scaffold with several acetamide-triazole derivatives. Key structural variations influence their biological activity, solubility, and receptor interactions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name R1 (Triazole) R2 (Aryl Group) Biological Activity Potency/Notes References
N-(4-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Ethyl 4-Ethoxyphenyl + Indole Not reported Hypothesized Orco modulation due to indole’s aromatic π-system
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl 4-Ethylphenyl + Pyridinyl Orco agonist Activates Orco in multiple insect species; EC50 ~20 µM in Drosophila
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl 4-Butylphenyl + Pyridinyl Orco antagonist Most potent Orco antagonist in screening; blocks VUAA1-induced currents
OLC-12 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide) Ethyl 4-Isopropylphenyl + Pyridinyl Orco agonist Moderate agonist activity; lower solubility than VUAA1 due to isopropyl group
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Allyl Pyridinyl Not reported Synthesized with 65% yield; higher melting point (182–184°C)
N-(3-Chlorophenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Ethyl 3-Chlorophenyl + Pyridinyl Not reported Chlorine substituent may enhance receptor affinity via hydrophobic interactions

Key Structural and Functional Insights

Substituent Effects on Activity: Aromatic Moieties: Replacement of pyridinyl (VUAA1) with indole in the target compound introduces a bulkier, more hydrophobic aromatic system. Phenyl Substituents: Ethoxy (target compound) vs. ethyl (VUAA1) or chlorine () groups alter electronic and solubility profiles. Ethoxy’s electron-donating nature may improve solubility relative to alkyl or halogen substituents .

Activity Modulation: Agonist-to-antagonist transitions are observed with minor structural changes. For example, OLC15’s butylphenyl group confers antagonism, contrasting with VUAA1’s ethylphenyl agonist activity . The target compound’s indole group—absent in known Orco modulators—may introduce novel activity, warranting further screening.

Synthetic Feasibility :

  • Analogous compounds (e.g., 6a–c in ) were synthesized in 50–83% yields, suggesting feasible routes for the target compound’s production. However, indole incorporation may require specialized coupling conditions .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazole-thione core, followed by thioether linkage and acetamide coupling. For example:

Triazole-thione synthesis : React 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water under reflux with KOH as a base .

Thioether formation : Optimize solvent choice (ethanol vs. dioxane) and reaction time (1–3 hours) to improve yields. Higher purity is achieved via recrystallization from ethanol .

Yield optimization : Monitor temperature control (reflux at 80–90°C) and stoichiometric ratios (1:1.2 molar ratio of triazole-thione to chloroacetamide) to minimize side products .

Advanced: How can structural modifications enhance biological activity, and what methodologies validate these changes?

Answer:

  • Substituent tuning : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to alter lipophilicity and binding affinity .
  • Biological validation : Use anti-exudative activity (AEA) assays in rodent models, measuring edema reduction (%) at 10–50 mg/kg doses. Compare results to positive controls like indomethacin .
  • Data interpretation : Address contradictions (e.g., varying IC₅₀ values) by standardizing assay protocols (e.g., cell line selection, incubation time) .

Basic: What spectroscopic and chromatographic techniques are critical for characterization?

Answer:

  • NMR : ¹H and ¹³C NMR confirm acetamide coupling (δ 2.1–2.3 ppm for CH₂S, δ 7.2–8.1 ppm for indole protons) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z 489.55 for C₂₅H₂₃N₅O₄S) .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) to assess purity (>95%) and detect degradation products under accelerated stability testing (40°C/75% RH) .

Advanced: How can computational modeling predict pharmacokinetic properties?

Answer:

  • In silico tools : Perform molecular docking (AutoDock Vina) to assess binding to targets like cyclooxygenase-2 (COX-2). Prioritize derivatives with docking scores < −7.0 kcal/mol .
  • ADME prediction : Use SwissADME to calculate logP (target 2–4), topological polar surface area (<140 Ų), and CYP450 inhibition profiles .
  • Validation : Compare predicted oral bioavailability (%) with in vivo pharmacokinetic data (e.g., Cmax, t½) from rodent studies .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (refer to GHS codes P210, P201) .
  • Ventilation : Use fume hoods when handling volatile solvents (ethanol, dioxane) .
  • Storage : Store at 2–8°C in amber glass bottles to prevent photodegradation .

Advanced: How to resolve discrepancies in biological activity across studies?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 24 vs. 48 hours) .
  • Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets. Report p-values <0.05 as significant .
  • Mechanistic studies : Use Western blotting to confirm target engagement (e.g., COX-2 inhibition) and rule off-target effects .

Basic: What solvents and catalysts are optimal for large-scale synthesis?

Answer:

  • Solvents : Ethanol-water mixtures (1:1) balance solubility and cost-effectiveness. Avoid DMF due to purification challenges .
  • Catalysts : KOH (0.002 M) is preferred over NaOH for thioether formation due to milder pH and reduced side reactions .
  • Scale-up : Use jacketed reactors with temperature-controlled stirring (200–500 rpm) to maintain homogeneity .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

Core modifications : Synthesize analogs with substituted triazoles (e.g., 4-methyl, 4-phenyl) and compare activity .

Linker variation : Replace the thioacetamide group with sulfonamide or carbamate and test cytotoxicity (IC₅₀) in MTT assays .

Data visualization : Use heatmaps to correlate substituent electronegativity with bioactivity trends .

Basic: How to assess stability under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose the compound to HCl (0.1 M, pH 2), NaOH (0.1 M, pH 12), and H₂O₂ (3%) at 60°C for 24 hours. Monitor degradation via HPLC .
  • Kinetic analysis : Calculate activation energy (Ea) using the Arrhenius equation from stability data at 40°C, 60°C, and 80°C .

Advanced: What in vitro and in vivo models are suitable for anti-cancer evaluation?

Answer:

  • In vitro : Use MCF-7 (breast) and A549 (lung) cancer cells. Determine IC₅₀ via SRB assays after 72-hour exposure .
  • In vivo : Administer 25 mg/kg/day intraperitoneally to xenograft mice. Measure tumor volume reduction (%) over 21 days .
  • Toxicity screening : Perform histopathology on liver/kidney tissues to assess compound safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.